molecular formula C10H11O4PS B14404032 Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate CAS No. 88332-72-3

Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate

Cat. No.: B14404032
CAS No.: 88332-72-3
M. Wt: 258.23 g/mol
InChI Key: KRMXBOXZPOFIHH-UHFFFAOYSA-N
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Description

Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is a chemical compound with a complex structure that includes a benzodioxaphosphol ring and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxaphosphol derivative with ethyl acetate in the presence of a sulfur-containing reagent. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfanylidene group.

    Substitution: Various substituents can be introduced into the benzodioxaphosphol ring or the ethyl acetate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.

Scientific Research Applications

Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate involves its interaction with specific molecular targets. The sulfanylidene group and the benzodioxaphosphol ring play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes, making the compound valuable for research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is unique due to its specific combination of functional groups and ring structure

Properties

CAS No.

88332-72-3

Molecular Formula

C10H11O4PS

Molecular Weight

258.23 g/mol

IUPAC Name

ethyl 2-(2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-yl)acetate

InChI

InChI=1S/C10H11O4PS/c1-2-12-10(11)7-15(16)13-8-5-3-4-6-9(8)14-15/h3-6H,2,7H2,1H3

InChI Key

KRMXBOXZPOFIHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP1(=S)OC2=CC=CC=C2O1

Origin of Product

United States

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